2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone
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Overview
Description
2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2,4-dihydroxyphenyl group and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone typically involves multiple steps. One common method starts with the reaction of 2,4-dihydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrimidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under suitable conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thioether linkage can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s ability to form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dihydroxyphenyl)benzimidazole
- 2-(2,4-Dihydroxyphenyl)benzoxazole
- 2-(2,4-Dihydroxyphenyl)benzothiazole
Uniqueness
Compared to these similar compounds, 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone is unique due to its thioether linkage and pyrimidinone ring structure. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
401819-97-4 |
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Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O4S/c1-7-4-12(19)15-13(14-7)20-6-11(18)9-3-2-8(16)5-10(9)17/h2-5,16-17H,6H2,1H3,(H,14,15,19) |
InChI Key |
IDMKSHTVTAVCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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